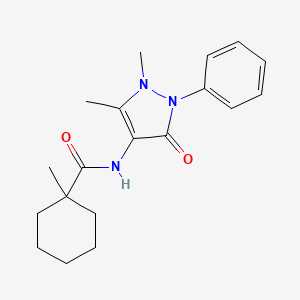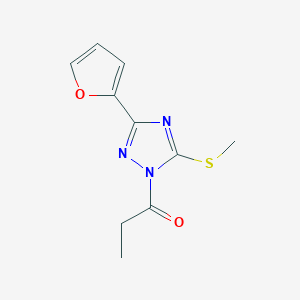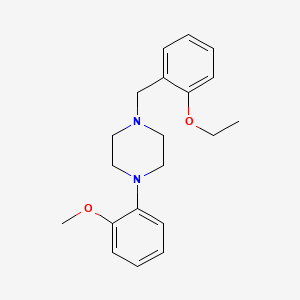
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBCO-TF, and its chemical structure consists of a chromenone core with a trifluoromethyl group and a butoxy group attached to it.
Mecanismo De Acción
The mechanism of action of DBCO-TF involves the reaction of the butoxy group with azide-functionalized biomolecules to form a stable triazole linkage. This reaction is known as the copper-free click reaction and is highly efficient and specific. This reaction can occur under physiological conditions and does not require toxic copper catalysts.
Biochemical and Physiological Effects:
DBCO-TF is a relatively new compound, and its biochemical and physiological effects are not well-studied. However, studies have shown that DBCO-TF is non-toxic and does not affect cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBCO-TF in lab experiments is its high specificity and efficiency. The copper-free click reaction allows for the specific labeling of biomolecules without the need for toxic copper catalysts. However, one of the limitations of using DBCO-TF is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and application of DBCO-TF. One direction is the development of more efficient and high-yield synthesis methods for DBCO-TF. Another direction is the exploration of its potential applications in drug delivery and imaging. Additionally, the biochemical and physiological effects of DBCO-TF need to be further studied to fully understand its potential applications and limitations.
Conclusion:
In conclusion, DBCO-TF is a compound with significant potential in various fields such as bioconjugation, imaging, and drug delivery. Its high specificity and efficiency make it an attractive tool for research purposes. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of DBCO-TF involves a multi-step process that starts with the reaction of 7-hydroxy-8-methylchromen-2-one with potassium carbonate and 3-methylbutyl bromide to form 7-(3-methylbutoxy)-8-methylchromen-2-one. This intermediate is then reacted with trifluoromethyl iodide and potassium carbonate to form DBCO-TF. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
DBCO-TF has potential applications in various fields such as bioconjugation, imaging, and drug delivery. In bioconjugation, DBCO-TF can be used as a reactive handle to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. In imaging, DBCO-TF can be used as a fluorescent probe to label cells or tissues for imaging purposes. In drug delivery, DBCO-TF can be used as a drug carrier to deliver drugs to specific cells or tissues.
Propiedades
IUPAC Name |
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPIEHLMQRAZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)



![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)



![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)